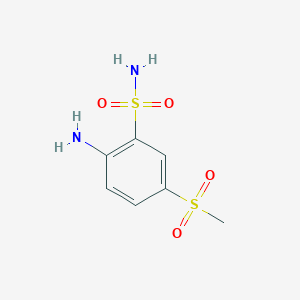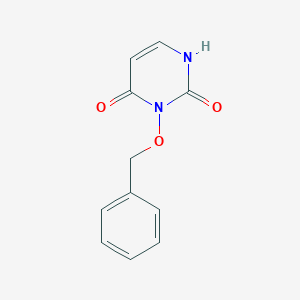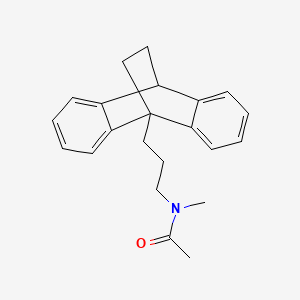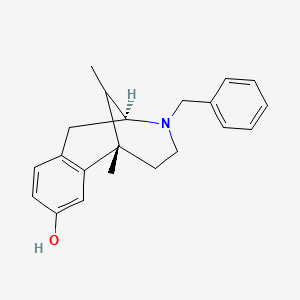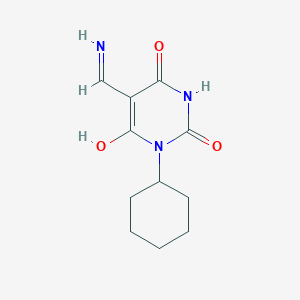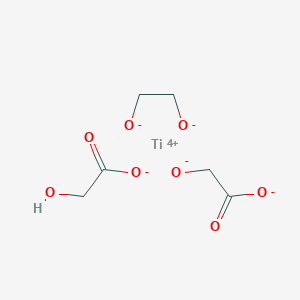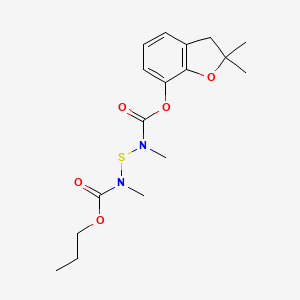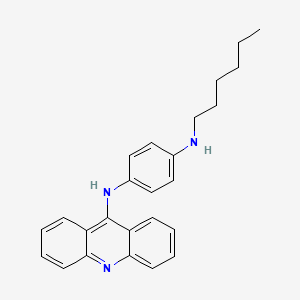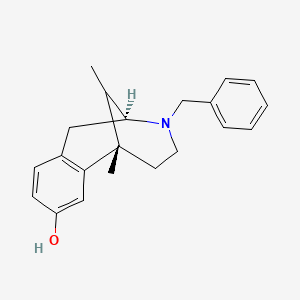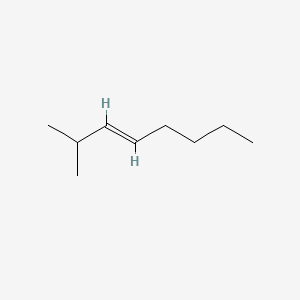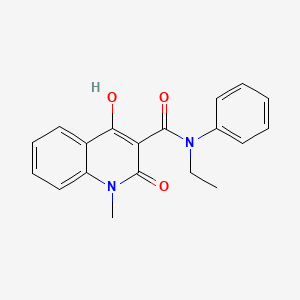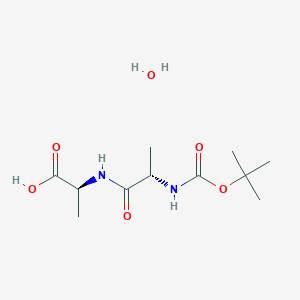
Boc-L-Ala-L-ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Ala-L-ala, also known as N-(tert-Butoxycarbonyl)-L-alanine, is a compound commonly used in peptide synthesis. It is a derivative of L-alanine, an amino acid that plays a crucial role in protein synthesis. The Boc (tert-butoxycarbonyl) group is used as a protecting group for the amino group in synthetic chemistry, particularly in the synthesis of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Ala-L-ala typically involves the reaction of L-alanine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Dissolve L-alanine in a suitable solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add Boc-Cl to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix L-alanine and Boc-Cl.
- Employing automated systems to control the addition of reagents and maintain optimal reaction conditions.
- Utilizing industrial-scale purification methods such as large-scale chromatography or crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-L-Ala-L-ala undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane are commonly used for Boc deprotection.
Coupling: DCC or other carbodiimides are used as coupling agents in peptide synthesis.
Major Products Formed
Deprotection: The major product is L-alanine after the removal of the Boc group.
Coupling: The major products are dipeptides or longer peptides, depending on the reactants used.
Applications De Recherche Scientifique
Boc-L-Ala-L-ala has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and peptidomimetics.
Biology: It is employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of peptide libraries for drug discovery and development.
Mécanisme D'action
The mechanism of action of Boc-L-Ala-L-ala primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group is removed under acidic conditions to yield the free amino group, allowing the peptide to function as intended.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-D-Ala-OH: A similar compound with the D-alanine configuration.
Boc-β-Ala-OH: A derivative of β-alanine with a Boc protecting group.
Fmoc-Ala-OH: A derivative of L-alanine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Boc-L-Ala-L-ala is unique due to its specific use of the Boc protecting group, which is stable under basic conditions but can be easily removed under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.
Propriétés
Formule moléculaire |
C11H22N2O6 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid;hydrate |
InChI |
InChI=1S/C11H20N2O5.H2O/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5;/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16);1H2/t6-,7-;/m0./s1 |
Clé InChI |
OIDSMSOXNMHHCH-LEUCUCNGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OC(C)(C)C.O |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


